Resmetirom

概要

説明

レスメティロムは、Rezdiffraというブランド名で販売されている、非肝硬変性非アルコール性脂肪性肝炎の治療に用いられる薬剤です。これは甲状腺ホルモン受容体ベータアゴニストです。 この化合物は、非肝硬変性非アルコール性脂肪性肝炎を解消し、肝線維症を改善する可能性を示しています .

準備方法

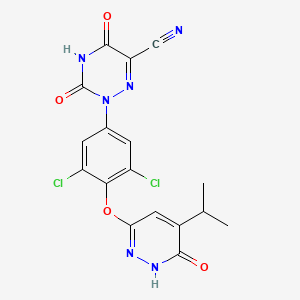

レスメティロムの調製には、その結晶形の合成が含まれます。レスメティロムの化学名は、2-(3,5-ジクロロ-4-((5-イソプロピル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)オキシ)フェニル)-3,5-ジオキソ-2,3,4,5-テトラヒドロ-1,2,4-トリアジン-6-カルボニトリルです。合成経路には、トリアジン環の形成とピリダジニル基の付加が含まれます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .

3. 化学反応解析

レスメティロムは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾するために実行することができます。

置換: 置換反応、特に求核置換反応は、芳香環に異なる置換基を導入するために使用できます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。

4. 科学研究における用途

レスメティロムは、幅広い科学研究用途を持っています。

化学: これは、甲状腺ホルモン受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。

生物学: レスメティロムは、代謝過程における甲状腺ホルモン受容体の役割を調査するために使用されます。

医学: レスメティロムの主要な用途は、非肝硬変性非アルコール性脂肪性肝炎の治療です。これは、肝臓の脂肪を減らし、肝臓の機能を改善する有効性を示しています。

化学反応の分析

Resmetirom undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

科学的研究の応用

Resmetirom is a liver-directed selective thyroid hormone receptor-β (THR-β) agonist that has shown promise in treating metabolic dysfunction-associated steatotic liver disease (MASLD), previously known as non-alcoholic fatty liver disease (NAFLD) . It works by selectively binding to THR-β receptors in the liver, enhancing metabolic processes that regulate lipid and cholesterol levels .

Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis

Phase 3 Clinical Trial Results

this compound has demonstrated positive results in a pivotal Phase 3 MAESTRO-NASH clinical trial for treating NASH and liver fibrosis . The 52-week study, involving over 950 patients, showed that this compound achieved both primary endpoints at daily oral doses of 80 mg and 100 mg relative to placebo .

| Primary Endpoint | This compound 80 mg (n=316) | p-value | This compound 100 mg (n=321) | p-value | Placebo (n=318) |

|---|---|---|---|---|---|

| NASH resolution | 26% | <0.0001 | 30% | <0.0001 | 10% |

| ≥1-stage improvement in fibrosis with no worsening of NAS | 24% | 0.0002 | 26% | <0.0001 | 14% |

This compound also significantly improved fibrosis, with at least a one-stage improvement and no worsening of NASH, with p-values of 0.0002 and <0.0001 for the 80 mg and 100 mg doses, respectively .

Efficacy in Treating MASLD

A meta-analysis of this compound efficacy, including 2234 subjects, showed modest efficacy in treating MASLD, with reductions in MRI-PDFF, LDL-c, triglyceride, lipoproteins, liver enzymes, and NASH biomarkers . Significant reductions in MRI-proton density fat fraction (MRI-PDFF) were observed with both 80 mg and 100 mg doses compared to placebo at 36–52 weeks and 12–16 weeks .

Safety and Tolerability

this compound was found to be safe and well-tolerated in adults with presumed NASH . The primary endpoint, the incidence of treatment-emergent adverse events (TEAEs), was not different between treatment arms. The majority of TEAEs were mild to moderate in severity . Common TEAEs included diarrhea and nausea, which occurred more frequently in the this compound arms during the first 12 weeks of treatment .

Effects on Lipid Profile

LDL-C and Triglyceride Levels

this compound has demonstrated effectiveness in reducing LDL-C and triglyceride levels in NASH patients . In the MAESTRO-NASH trial, this compound reduced LDL-C by 12% and 16% at 24 weeks with 80 mg and 100 mg doses, respectively, compared to a 1% increase with placebo (p<0.0001 for both doses) . A pooled analysis showed a significantly higher reduction in triglycerides (TG) in patients receiving this compound compared to placebo (MD: -33.86; 95% CI: -47.79 to -19.92; p < 0.001) .

Dyslipidemia and Cardiovascular Risk

By improving lipid profiles, particularly by decreasing LDL-C and TG, this compound shows promise as a potential treatment for managing dyslipidemia and cardiovascular risk in NASH patients .

Integrated Analysis with SteatoSITE Database

SteatoSITE: A Multimodal Database

The SteatoSITE database integrates histopathological assessments, transcriptomic data, and longitudinal electronic health record data to define disease-stage-specific gene expression signatures and cell subpopulations associated with adverse outcomes in MASLD . This resource supports rational biomarker and drug development and facilitates precision medicine approaches for patients with MASLD .

Transcriptional Risk Score

A 15-gene transcriptional risk score was developed to predict future hepatic decompensation events, with high accuracy for 1-, 3-, and 5-year risk prediction . Thyroid hormone receptor beta regulon activity was identified as a critical suppressor of disease progression .

Ongoing Clinical Trials

作用機序

レスメティロムは、甲状腺ホルモン受容体ベータアゴニストとして作用することによって効果を発揮します。遊離チロキシンや遊離トリヨードチロニンなどの甲状腺ホルモンは、肝臓における脂質代謝の主要な調節因子です。レスメティロムは、肝臓の甲状腺ホルモン受容体ベータを刺激し、肝臓内トリグリセリドの減少につながります。 この作用は、非肝硬変性非アルコール性脂肪性肝炎の患者において、肝臓の脂肪を減らし、肝臓の機能を改善するのに役立ちます .

類似化合物との比較

レスメティロムは、甲状腺ホルモン受容体ベータに対する選択的な作用においてユニークです。類似の化合物には以下が含まれます。

トリヨードチロニン(T3): 甲状腺ホルモン受容体にも作用しますが、より広範囲の全身効果を持つ天然の甲状腺ホルモンです。

レボチロキシン(T4): 甲状腺機能低下症の治療に使用されるもう1つの天然の甲状腺ホルモンです。

エプロチロム: 同様の効果を持つ合成の甲状腺ホルモン受容体アゴニストですが、薬物動態は異なります。レスメティロムの甲状腺ホルモン受容体ベータに対する選択性は、肝臓特異的な代謝過程を標的とすることに特に効果的であり、全身的な副作用のリスクを軽減します

生物活性

Resmetirom (MGL-3196) is a selective thyroid hormone receptor beta (THR-β) agonist that has been developed primarily for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and real-world applications based on recent research findings.

This compound functions by selectively activating THR-β, which is predominantly expressed in liver cells (hepatocytes). This activation leads to several metabolic changes:

- Increased Fatty Acid Oxidation : this compound enhances the uptake and oxidation of free fatty acids, thereby reducing hepatic fat accumulation.

- Gene Modulation : It modulates the expression of genes involved in lipid metabolism, such as those responsible for fatty acid transport and oxidation (e.g., CPT1) and the conversion of thyroxine (T4) to triiodothyronine (T3) through the upregulation of DIO1 .

- Improved Energy Metabolism : Studies indicate that this compound increases basal and maximal respiration rates in hepatocytes, leading to enhanced ATP production .

Phase 3 Trials

This compound has undergone extensive clinical evaluation, particularly in Phase 3 trials targeting NASH. Key findings from these studies include:

- Reduction in Liver Fat : MRI-PDFF assessments demonstrated significant reductions in hepatic fat content. For instance, a 52-week treatment period showed that patients receiving this compound had a greater reduction in liver fat compared to placebo .

- Improvement in Lipid Profiles : The treatment resulted in significant decreases in low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (apoB), and triglycerides (TG). For example, patients on 100 mg this compound exhibited a reduction of 19.4% in LDL-C levels at week 24 .

- Fibrosis Improvement : Data indicated that approximately 32% of patients treated with this compound experienced improvement in fibrosis at 36 weeks, compared to only 14% in the placebo group .

Real-World Applications

Recent studies have begun to explore the real-world effectiveness of this compound. A notable study reported that non-invasive tests aligned with Phase 3 trial results, confirming the drug's effectiveness outside clinical trial settings. This suggests that this compound can be prescribed based on non-invasive testing without necessitating liver biopsies .

Case Studies

Several case studies have illustrated the practical application of this compound:

- Patient Cohort Analysis : A cohort study involving 940 patients with metabolic dysfunction-associated steatotic liver disease (MASLD) demonstrated that THR-β agonists like this compound significantly improved hepatic fat metabolism and reduced disease progression markers .

- Longitudinal Data Analysis : The SteatoSITE database integrated longitudinal electronic health records with RNA sequencing data, revealing distinct gene expression signatures associated with NASH progression. This compound's role as a THR-β agonist was identified as crucial for suppressing adverse outcomes related to MASLD .

Summary of Findings

The following table summarizes key findings from clinical trials regarding this compound's biological activity and efficacy:

| Parameter | This compound (100 mg) | Placebo | P-value |

|---|---|---|---|

| % Reduction in LDL-C | -19.4% | -0.1% | <0.001 |

| % Reduction in Hepatic Fat | Significant reduction | N/A | N/A |

| % Improvement in Fibrosis | 32% | 14% | <0.001 |

| Adverse Events | Diarrhea, nausea | Lower incidence | N/A |

特性

IUPAC Name |

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBYIYFVSAHJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920509-32-6 | |

| Record name | Resmetirom [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MGL-3196 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESMETIROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Resmetirom is a liver-directed, orally active, highly selective agonist of the thyroid hormone receptor beta (THR-β). [, , , , ]

A: THR-β is primarily found in the liver, and its activation by this compound promotes beneficial metabolic effects. [, , , ] These effects include:

- Increased lipophagy, mitochondrial biogenesis, and mitophagy: This leads to enhanced breakdown and recycling of lipids and mitochondria within liver cells. []

- Stimulated hepatic fatty acid β-oxidation: This process helps break down fatty acids in the liver, reducing lipid accumulation. []

- Decreased de novo lipogenesis: This reduces the liver's production of new fatty acids. []

- Promotion of low-density lipoprotein (LDL) uptake: This helps lower circulating LDL cholesterol levels. []

A: this compound does activate THR-α, but to a much lesser extent than THR-β. In vitro studies show that its activation of THR-α is only 25% compared to 90% for THR-β. [] This selectivity is crucial because excessive THR-α activation can lead to undesirable cardiac side effects. [, , ]

A: this compound modulates the expression of genes involved in cholesterol and fatty acid biosynthesis and metabolism. Studies have shown that it can upregulate genes like CPT1A, ANGPTL4, and DIO1, which are involved in lipid metabolism. [] This modulation of gene expression contributes to its therapeutic effects in metabolic diseases.

ANone: Unfortunately, the provided research papers do not explicitly mention the molecular formula and weight of this compound.

A: While the provided papers don't delve into detailed spectroscopic characterization, one study mentions using infrared spectroscopy to analyze the solid-state transformations of this compound and its solvates. [] This suggests that infrared spectroscopic data exists for the compound, but specific details are not provided within the papers.

ANone: The provided research primarily focuses on this compound's development as a therapeutic agent for metabolic diseases. Therefore, information regarding its material compatibility, stability outside a biological context, or any potential catalytic properties is not discussed.

A: Research highlights that the addition of a cyanoazauracil substituent to the core structure of earlier analogs led to the discovery of this compound. [] This modification significantly improved both the potency and selectivity of the compound for THR-β compared to THR-α.

A: this compound exhibits a favorable pharmacokinetic profile with high liver enrichment. [] This liver targeting is crucial for maximizing its therapeutic benefits in metabolic diseases while minimizing potential off-target effects in other tissues.

A: this compound has shown a favorable safety profile in both preclinical and clinical trials. [, , , ]

- Preclinical studies: In a rat heart model, this compound demonstrated outstanding safety and efficacy at doses that did not impact the central thyroid axis. []

- Clinical trials: Studies in healthy volunteers showed that this compound was well-tolerated, with gastrointestinal adverse events being the most common, but generally mild or moderate. [, ]

A: While this compound appears safe in short-term studies, longer-term surveillance is needed to monitor for potential risks related to thyroid, gonadal, or bone health. [, ] Ongoing Phase 3 trials (MAESTRO-NASH and MAESTRO-NASH OUTCOMES) will provide crucial information about its long-term safety and efficacy. [, ]

A: In clinical studies, this compound showed dose-dependent reductions in LDL cholesterol and triglycerides at oral doses of 50 mg or higher given once daily for 2 weeks. [] This suggests a clear relationship between this compound exposure and its lipid-lowering effects.

A: Studies have shown that this compound can reduce liver enzyme levels, including ALT, suggesting an improvement in liver health. [, , ]

ANone: Researchers have employed several preclinical models to investigate this compound's efficacy in NASH, including:

- NASH cell model: This model helped demonstrate this compound's ability to eliminate lipid accumulation and decrease triglyceride levels in vitro. []

- NASH mouse model: This model revealed that this compound effectively addressed various aspects of NASH, including liver fibrosis, inflammation, and macrophage infiltration. [, ]

- Diet-induced obesity (DIO) mouse model: This model confirmed this compound's ability to improve liver steatosis, reduce liver weight, and improve systemic metabolic parameters like plasma ALT activity, cholesterol levels, and blood glucose. [, ]

- Choline-deficient high-fat diet rat model: This model, which induces advanced liver fibrosis, was used to assess the antifibrotic effects of this compound, both alone and in combination with other agents. []

ANone: Clinical trials investigating this compound in NASH have shown promising results:

- Phase 2 trial (NCT02912260): this compound significantly reduced hepatic fat content as measured by MRI-PDFF and resolved NASH without worsening fibrosis in a significant proportion of patients compared to placebo. [, ] The treatment also led to reductions in LDL cholesterol, apolipoprotein B, triglycerides, liver stiffness, and PRO-C3, a marker of fibrosis. [, ]

- Phase 3 trial (MAESTRO-NASH): Topline data from this trial demonstrated that both 80 mg and 100 mg doses of this compound were superior to placebo in achieving NASH resolution and improving liver fibrosis by at least one stage. [] The treatment also improved cardiovascular health markers by reducing LDL cholesterol, apolipoprotein B, and triglycerides. []

ANone: The provided papers primarily focus on this compound's efficacy and safety in the context of clinical trials. Consequently, details regarding potential resistance mechanisms, targeted drug delivery approaches, or comprehensive toxicological data beyond general safety observations are not discussed.

ANone: Research mentions several biomarkers used to assess this compound's efficacy and monitor treatment response:

- MRI-PDFF: This non-invasive imaging technique measures liver fat content and is used as a primary endpoint in clinical trials. [, , , , ]

- Liver biopsy: While invasive, liver biopsy remains the gold standard for assessing NASH resolution and fibrosis stage. [, , , , ]

- Liver enzymes (ALT, AST): These blood markers indicate liver health, and their reduction suggests improvement with this compound treatment. [, , ]

- Apolipoprotein B, triglycerides: These lipid profile parameters are used to assess this compound's impact on cardiovascular risk factors. [, , ]

- Liver stiffness: Measured by transient elastography, liver stiffness provides information about the degree of liver fibrosis. [, ]

- PRO-C3: This blood marker reflects collagen formation and is used to assess fibrosis progression. []

- PRO-C3/C3M ratio: This ratio reflects the balance between collagen formation and degradation, offering insights into net fibrosis changes. []

ANone: The focus of the provided research centers on the therapeutic potential of this compound. Therefore, details regarding its environmental impact, in-depth analysis of dissolution and solubility characteristics, or specific aspects of analytical method validation are not included.

ANone: As the provided research primarily focuses on clinical trials and efficacy, details regarding the manufacturing, quality control, and potential immunogenicity of this compound are not discussed. Additionally, while the research highlights this compound's liver-targeted nature, specific interactions with drug transporters or metabolizing enzymes are not elaborated upon within the provided papers.

ANone: The provided research focuses on this compound's application as a therapeutic agent for metabolic diseases. Therefore, it does not provide information about its biocompatibility and biodegradability outside a therapeutic context, alternative treatment options, or considerations related to its recycling and waste management.

A: The quest to harness the metabolic benefits of thyroid hormones while avoiding their adverse effects led to the development of thyroid hormone analogs. []

- Early analogs: Initial attempts, such as sobetirome (GC-1) and eprotirome (KB-2115), showed promise in lowering cholesterol but faced setbacks due to safety concerns. [, ]

- Liver-targeted and TRβ-selective agents: The focus shifted towards developing analogs with improved selectivity for THR-β and increased liver exposure. This compound (MGL-3196) emerged as a promising candidate in this category. [, , , ]

- Current landscape: this compound's success in Phase 2 and 3 clinical trials marks a significant milestone in the field, paving the way for potential approval as a NASH therapeutic. [, , ]

ANone: While the provided research primarily focuses on metabolic diseases, the unique mechanism of action of this compound and similar THR-β agonists suggests potential applications in other areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。